molecular formula C11H10N4O5S B13996818 N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide CAS No. 91091-92-8

N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No.: B13996818
CAS No.: 91091-92-8
M. Wt: 310.29 g/mol
InChI Key: MJTLUKPTNPNNSS-UHFFFAOYSA-N
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Description

N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, particularly their antimicrobial properties. The structure of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide includes a nitrofuran moiety, which is crucial for its biological activity, and a thiazole ring, which enhances its stability and reactivity .

Preparation Methods

The synthesis of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by the formation of the thiazole ring through a cyclization reaction. The final step involves the acetylation of the hydrazide group .

These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and various reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide involves the reduction of the nitrofuran moiety by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, including DNA, RNA, and proteins, disrupting essential biological processes and leading to bacterial cell death .

Comparison with Similar Compounds

N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide is unique due to its combination of a nitrofuran and a thiazole ring, which enhances its stability and reactivity. Similar compounds include:

Properties

CAS No.

91091-92-8

Molecular Formula

C11H10N4O5S

Molecular Weight

310.29 g/mol

IUPAC Name

N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide

InChI

InChI=1S/C11H10N4O5S/c1-6(16)13-14(7(2)17)11-12-8(5-21-11)9-3-4-10(20-9)15(18)19/h3-5H,1-2H3,(H,13,16)

InChI Key

MJTLUKPTNPNNSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN(C1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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